molecular formula C37H26N6Na4O16S3 B14465881 Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate CAS No. 71873-47-7

Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate

Cat. No.: B14465881
CAS No.: 71873-47-7
M. Wt: 998.8 g/mol
InChI Key: AGVQRJZBHGGNJE-UHFFFAOYSA-J
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Description

Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate is a complex organic compound primarily used as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, including textiles, food, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate involves multiple steps:

    Diazotization: The process begins with the diazotization of 8-hydroxy-3,6-disulphonato-1-naphthylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methoxy-5-methylphenylamine under alkaline conditions to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonic acid groups, enhancing its solubility in water.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate has several applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The color change observed in pH indicators is due to the protonation and deprotonation of the azo groups, leading to different electronic configurations and, consequently, different colors. In biological systems, the compound can interact with cellular components, aiding in visualization and diagnosis.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxyphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate
  • Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate

Uniqueness

The presence of specific functional groups, such as the methoxy and methyl groups, imparts unique properties to Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate, making it distinct from other similar compounds. These groups influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications.

Properties

CAS No.

71873-47-7

Molecular Formula

C37H26N6Na4O16S3

Molecular Weight

998.8 g/mol

IUPAC Name

tetrasodium;3-[[1-hydroxy-6-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]-4-methoxybenzoate

InChI

InChI=1S/C37H30N6O16S3.4Na/c1-17-8-26(31(59-3)16-25(17)40-42-28-14-22(60(49,50)51)10-20-11-23(61(52,53)54)15-29(44)33(20)28)39-37(48)38-21-5-6-24-19(9-21)13-32(62(55,56)57)34(35(24)45)43-41-27-12-18(36(46)47)4-7-30(27)58-2;;;;/h4-16,44-45H,1-3H3,(H,46,47)(H2,38,39,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4

InChI Key

AGVQRJZBHGGNJE-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=CC(=C6)C(=O)[O-])OC)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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